molecular formula C11H9BrN2O B12986977 6-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one

6-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one

Cat. No.: B12986977
M. Wt: 265.11 g/mol
InChI Key: QUPUBATVTYMPLD-UHFFFAOYSA-N
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Description

6-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one is a heterocyclic compound that belongs to the indole family. Indole derivatives are significant due to their presence in various natural products and their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol. The reaction yields the tricyclic indole structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis could enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: IBX in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes involved in cell proliferation, leading to anti-cancer effects. The compound may also interact with DNA, interfering with its replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one stands out due to its bromine substitution, which can enhance its biological activity and specificity. This substitution can also influence its chemical reactivity, making it a valuable compound for further research and development .

Properties

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

IUPAC Name

6-bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one

InChI

InChI=1S/C11H9BrN2O/c12-6-1-2-9-8(5-6)7-3-4-13-11(15)10(7)14-9/h1-5,7,10,14H,(H,13,15)

InChI Key

QUPUBATVTYMPLD-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C2C1C3=C(N2)C=CC(=C3)Br

Origin of Product

United States

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